DUB-IN-2

Description

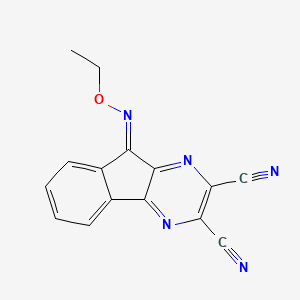

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVAJBRQGBRHIK-XSFVSMFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of DUB-IN-2: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DUB-IN-2 is a potent and selective small molecule inhibitor of the deubiquitinating enzyme (DUB), Ubiquitin-Specific Protease 8 (USP8). Deubiquitinases play a critical role in cellular homeostasis by reversing the process of ubiquitination, thereby regulating protein stability, localization, and activity. The aberrant function of DUBs has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and relevant experimental methodologies.

Core Mechanism of Action: Inhibition of USP8

This compound exerts its biological effects through the direct inhibition of USP8, a cysteine protease responsible for removing ubiquitin moieties from substrate proteins. This inhibition leads to the accumulation of ubiquitinated substrates, ultimately earmarking them for degradation or altering their signaling functions.

Biochemical Potency and Selectivity

This compound demonstrates potent inhibitory activity against USP8 with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. Notably, it exhibits high selectivity for USP8 over other deubiquitinases, such as USP7.[1]

Key Signaling Pathways Modulated by this compound

The inhibition of USP8 by this compound has significant downstream consequences on critical cellular signaling pathways, primarily through the stabilization of ubiquitinated signaling receptors. Two key pathways affected are the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta (TGF-β) signaling cascades.

Regulation of EGFR Degradation

USP8 is a key regulator of EGFR trafficking and degradation. By deubiquitinating EGFR, USP8 rescues the receptor from lysosomal degradation, thereby sustaining its signaling activity. This compound, by inhibiting USP8, prevents the deubiquitination of EGFR, leading to its enhanced ubiquitination and subsequent degradation. This results in the downregulation of EGFR-mediated signaling pathways, which are often hyperactivated in cancer.

Modulation of the TGF-β Signaling Pathway

Recent evidence has demonstrated that USP8 also plays a crucial role in the TGF-β signaling pathway by directly deubiquitinating and stabilizing the TGF-β type II receptor (TβRII). The TGF-β pathway is a critical regulator of cell growth, differentiation, and immune responses. By inhibiting USP8, this compound promotes the ubiquitination and subsequent degradation of TβRII, thereby attenuating TGF-β signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | USP8 | 0.28 µM | [1] |

| IC50 | USP7 | > 100 µM | [1] |

| IC50 | HCT116 (colon cancer) | 0.5 - 1.5 µM | [1] |

| IC50 | PC-3 (prostate cancer) | 0.5 - 1.5 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action.

In Vitro Deubiquitinase Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against USP8.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human USP8 protein in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.

-

Prepare a stock solution of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110, in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add a fixed concentration of recombinant USP8 to each well.

-

Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the ubiquitin-rhodamine substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm for Rhodamine 110) in a kinetic mode for a specified duration (e.g., 60 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence versus time plots.

-

Plot the percentage of USP8 inhibition (relative to a DMSO control) against the logarithm of this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Viability Assay

This protocol outlines the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., HCT116 or PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of this compound concentration and determine the IC50 value.

-

Co-Immunoprecipitation of USP8 and Substrate Proteins

This protocol describes the co-immunoprecipitation (Co-IP) method to demonstrate the interaction between USP8 and its substrates (e.g., EGFR or TβRII).

Methodology:

-

Cell Lysis:

-

Culture cells expressing the proteins of interest and treat as required.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an antibody specific to the bait protein (e.g., anti-USP8 antibody) overnight at 4°C.

-

Add Protein A/G agarose or magnetic beads to the lysate and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against both the bait (USP8) and the prey (e.g., EGFR or TβRII) proteins, followed by incubation with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Surface Protein Biotinylation and Pulldown

This protocol details the procedure to assess the effect of this compound on the cell surface levels of TβRII.

Methodology:

-

Cell Surface Biotinylation:

-

Treat cells with this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS.

-

Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) on ice to label cell surface proteins.

-

Quench the reaction with a quenching solution (e.g., glycine in PBS).

-

-

Cell Lysis and Streptavidin Pulldown:

-

Lyse the cells in a suitable lysis buffer.

-

Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated proteins.

-

-

Washing and Elution:

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Elute the biotinylated proteins by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using an antibody specific for TβRII to determine its cell surface expression levels.

-

Conclusion

This compound is a valuable research tool for investigating the roles of USP8 in various cellular processes. Its mechanism of action, centered on the potent and selective inhibition of USP8, leads to the downregulation of key signaling pathways, including the EGFR and TGF-β pathways, through the enhanced degradation of their respective receptors. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and the exploration of its therapeutic potential in diseases driven by USP8 dysregulation.

References

DUB-IN-2: A Selective USP8 Inhibitor for Research and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DUB-IN-2 is a potent and selective small-molecule inhibitor of Ubiquitin Specific Peptidase 8 (USP8), also known as Ubiquitin Isopeptidase Y (UBPY). As a deubiquitinating enzyme (DUB), USP8 plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability, localization, and activity. Dysregulation of USP8 has been implicated in several pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the physiological and pathological functions of USP8 and as a lead compound for the development of novel therapeutics. This guide provides a comprehensive overview of the technical details of this compound, including its biochemical and cellular activities, experimental protocols for its characterization, and its role in relevant signaling pathways.

Core Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (USP8) | 0.28 µM (280 nM) | Biochemical Assay | [1][2][3] |

| IC₅₀ (USP7) | >100 µM | Biochemical Assay | [2][3] |

| Cell Viability IC₅₀ | 0.5 - 1.5 µM | HCT116 (colon) | [2] |

| Cell Viability IC₅₀ | 0.5 - 1.5 µM | PC-3 (prostate) | [2] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₉N₅O |

| Molecular Weight | 275.26 g/mol |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

Signaling Pathways Involving USP8

USP8 is a key regulator of several critical signaling pathways. This compound, by inhibiting USP8, can be used to modulate these pathways and study their downstream effects.

EGFR Signaling Pathway

USP8 deubiquitinates the Epidermal Growth Factor Receptor (EGFR), preventing its lysosomal degradation and thereby sustaining EGFR signaling.[4][5] Inhibition of USP8 by this compound is expected to enhance EGFR ubiquitination, leading to its degradation and the attenuation of downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and immunity. While the direct regulation of NF-κB pathway components by USP8 is an area of ongoing research, some studies suggest that DUBs can modulate NF-κB activation by deubiquitinating key signaling intermediates.[6][7] Inhibition of such DUBs could therefore impact NF-κB-dependent gene expression.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Nrf2 activity is regulated by ubiquitination and subsequent proteasomal degradation. Some DUBs have been shown to stabilize Nrf2 by deubiquitination.[8] While a direct role for USP8 in Nrf2 regulation is still under investigation, this compound could be a useful tool to explore this potential link.

References

- 1. Deubiquitinases (DUBs) and DUB inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deubiquitinases in the regulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Epidermal Growth Factor Receptor Ubiquitination and Trafficking by the USP8·STAM Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of epidermal growth factor receptor ubiquitination and trafficking by the USP8·STAM complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of NF-κB by deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deubiquitinases in the regulation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DUB3 deubiquitinates and stabilizes NRF2 in chemotherapy resistance of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DUB-IN-2 in the Ubiquitin-Proteasome System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DUB-IN-2 is a potent small molecule inhibitor of deubiquitinating enzymes (DUBs), which are critical components of the ubiquitin-proteasome system (UPS). The UPS plays a pivotal role in maintaining cellular protein homeostasis by regulating the degradation of proteins. DUBs counteract the process of ubiquitination by removing ubiquitin from substrate proteins, thereby rescuing them from degradation and modulating a variety of cellular processes, including signal transduction, cell cycle progression, and membrane trafficking. Dysregulation of DUB activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

This compound, a derivative of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile, has emerged as a valuable chemical probe for studying the function of specific DUBs.[1] This technical guide provides an in-depth overview of this compound, including its inhibitory activity, the experimental protocols for its characterization, and its role in key signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized against several deubiquitinating enzymes. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. There are some discrepancies in the literature and commercial sources regarding the precise IC50 values, which are noted below. The data from the original publication by Colombo et al. (2010) is presented as the primary reference.

| Target DUB | This compound IC50 (µM) | Source |

| USP8 | 0.28 | MedChemExpress[2], Cayman Chemical[1] |

| USP8 | 0.93 | Selleck Chemicals |

| USP7 | >100 | MedChemExpress[2], Cayman Chemical[1] |

| USP7 | 7.2 | Selleck Chemicals |

Cell-Based Activity:

| Cell Line | Assay | This compound IC50 (µM) | Source |

| HCT116 (Colon Carcinoma) | Cell Viability | 0.5 - 1.5 | MedChemExpress[2] |

| PC-3 (Prostate Cancer) | Cell Viability | 0.5 - 1.5 | MedChemExpress[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the activity of this compound.

In Vitro Deubiquitinase (DUB) Inhibition Assay

This protocol describes a general method for measuring the inhibition of a DUB enzyme, such as USP8, by this compound using a fluorogenic substrate.

Materials:

-

Purified recombinant DUB enzyme (e.g., USP8)

-

This compound

-

DUB Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

-

96-well black microplate

-

Plate reader capable of fluorescence detection (Excitation: ~350-380 nm, Emission: ~440-460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in DUB Assay Buffer. Also, prepare a vehicle control (DMSO in assay buffer).

-

In a 96-well plate, add the serially diluted this compound or vehicle control.

-

Add the purified DUB enzyme to each well to a final concentration within the linear range of the assay.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate to each well.

-

Immediately place the plate in a plate reader and measure the increase in fluorescence over time in a kinetic mode.

-

Calculate the initial reaction rates (V) for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the effect of this compound on the viability of cancer cell lines like HCT116 and PC-3.

Materials:

-

HCT116 or PC-3 cells

-

Complete cell culture medium (e.g., McCoy's 5A for HCT116, F-12K for PC-3, supplemented with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear cell culture plate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium. Include a vehicle control (DMSO in medium).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through the inhibition of USP8. USP8 is a key regulator of endosomal sorting and trafficking of transmembrane proteins, including the Epidermal Growth Factor Receptor (EGFR).

USP8-Mediated Regulation of EGFR Trafficking

USP8 deubiquitinates EGFR, preventing its degradation in the lysosome and promoting its recycling to the cell surface. This leads to sustained EGFR signaling, which can contribute to cancer cell proliferation. Inhibition of USP8 by this compound is expected to increase the ubiquitination of EGFR, leading to its enhanced degradation and a reduction in downstream signaling.

Caption: USP8-mediated deubiquitination and recycling of EGFR.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and cellular effects.

Caption: Workflow for the characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the biological roles of USP8 and the broader implications of the ubiquitin-proteasome system in health and disease. Its ability to modulate the ubiquitination status of key cellular proteins like EGFR highlights its potential as a starting point for the development of novel therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and applications of this compound.

References

The Deubiquitinase Inhibitor DUB-IN-2: A Technical Guide to its Modulation of PD-L1 Expression and Implications for Cancer Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to immune checkpoint blockade. Programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, is a key target in this endeavor. Its expression on tumor cells facilitates immune evasion by binding to the PD-1 receptor on T cells, leading to T-cell exhaustion. The regulation of PD-L1 expression is a complex process, with post-translational modifications, particularly ubiquitination, playing a pivotal role in its stability and degradation. This technical guide provides an in-depth analysis of DUB-IN-2, a potent and selective inhibitor of the deubiquitinase (DUB) USP8. We will explore the molecular mechanisms by which this compound modulates PD-L1 expression, the downstream effects on the tumor microenvironment, and the potential for its use in combination with cancer immunotherapies. This document synthesizes quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound and its Target, USP8

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for Ubiquitin-Specific Protease 8 (USP8), also known as UBPY.[1][2] Deubiquitinases are a family of enzymes that remove ubiquitin from substrate proteins, thereby regulating their degradation, localization, and activity.[3] USP8 is a cysteine protease that has been implicated in various cellular processes, and its dysregulation has been linked to cancer progression.[4][5]

Table 1: this compound Inhibitory Activity

| Target | IC50 | Selectivity | Reference(s) |

| USP8 | 280 nM | >350-fold vs. USP7 (>100 µM) | [1][2] |

This compound's high selectivity for USP8 over other deubiquitinases, such as USP7, makes it a valuable tool for dissecting the specific roles of USP8 in cellular pathways and as a potential therapeutic agent with a targeted mechanism of action.

Mechanism of Action: this compound's Effect on PD-L1 Stability

The stability of the PD-L1 protein is dynamically regulated by the ubiquitin-proteasome system. The addition of ubiquitin chains to PD-L1 marks it for degradation by the proteasome. DUBs, such as USP8, can counteract this process by removing ubiquitin, thereby stabilizing PD-L1.

Recent studies have elucidated a nuanced mechanism for USP8's regulation of PD-L1. USP8 preferentially removes K63-linked polyubiquitin chains from PD-L1.[6] This is significant because K63-linked ubiquitination does not typically lead to proteasomal degradation but can influence protein trafficking and signaling. In contrast, K48-linked polyubiquitination is the canonical signal for proteasomal degradation.

The inhibition of USP8 by this compound leads to an accumulation of K63-linked polyubiquitin chains on PD-L1.[1] This increase in K63-linked ubiquitination appears to antagonize the addition of K48-linked ubiquitin chains, ultimately leading to a paradoxical stabilization and increased abundance of PD-L1 protein on the cell surface.[1][5] This elevated PD-L1 expression is a key consequence of this compound treatment in cancer cells.

This compound's Impact on the Tumor Microenvironment

Beyond its direct effect on PD-L1 stability, this compound reshapes the tumor microenvironment (TME) to be more immunologically "hot." Inhibition of USP8 by this compound has been shown to activate the NF-κB signaling pathway.[1] This activation leads to the upregulation of Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of cancer cells. Increased MHC-I expression enhances the presentation of tumor antigens to CD8+ T cells, a critical step in initiating an anti-tumor immune response.

The dual effect of this compound—increasing PD-L1 expression while also promoting an inflamed TME—creates a compelling rationale for combination therapy. While elevated PD-L1 could be perceived as detrimental, it also renders the tumor more susceptible to blockade by anti-PD-1/PD-L1 antibodies. The this compound-induced inflammatory state, characterized by increased MHC-I and potentially other pro-inflammatory signals, can attract and activate immune cells, which can then be unleashed by concurrent checkpoint inhibition.

Preclinical Efficacy of this compound in Cancer Models

In preclinical studies, this compound has demonstrated significant anti-tumor activity, particularly when used in combination with other anti-cancer agents.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 | Reference(s) |

| HCT116 | Colon Cancer | 0.5-1.5 µM | [7] |

| PC-3 | Prostate Cancer | 0.5-1.5 µM | [7] |

Table 3: In Vivo Efficacy of this compound Combination Therapy in a 4T1 Murine Mammary Carcinoma Model

| Treatment Group | Dosage and Administration | Outcome | Reference(s) |

| This compound + anti-PD-L1 Ab + Paclitaxel | This compound: 1 mg/kg, IP, every other dayanti-PD-L1 Ab: 10 mg/kg, IP, twice weeklyPaclitaxel: 6 mg/kg, IP, weekly | - Decreased tumor weight and size- Reduced lung metastasis- Increased intratumoral CD8+ T cells | [1][8] |

These findings highlight the potential of a multi-pronged therapeutic approach where this compound enhances the immunogenicity of the tumor, making it more responsive to checkpoint blockade, while chemotherapy provides a direct cytotoxic effect.

Detailed Experimental Protocols

To facilitate further research and validation of the findings discussed, this section provides detailed methodologies for key experiments.

Western Blotting for PD-L1 Expression

This protocol is designed to assess the effect of this compound on total PD-L1 protein levels in cancer cell lines.

Materials:

-

Cell Lines: H460 (non-small cell lung cancer), PC-9 (non-small cell lung cancer)

-

Reagents: this compound, DMSO (vehicle control), RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails, BCA Protein Assay Kit, Laemmli sample buffer, Ponceau S solution.

-

Antibodies:

-

Primary Antibody: Rabbit anti-PD-L1 (e.g., Cell Signaling Technology, #13684, 1:1000 dilution)

-

Primary Antibody: Mouse anti-β-actin (e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 dilution)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG (1:2000 dilution)

-

-

Equipment: SDS-PAGE apparatus, wet or semi-dry transfer system, PVDF membranes, chemiluminescence imager.

Procedure:

-

Cell Treatment: Seed H460 or PC-9 cells and allow them to adhere overnight. Treat cells with this compound at desired concentrations (e.g., 2 µM and 4 µM) or DMSO for the indicated time (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Membrane Staining and Blocking: Stain the membrane with Ponceau S to verify transfer efficiency. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (anti-PD-L1 and anti-β-actin) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize bands using a chemiluminescence imager.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalizing PD-L1 to β-actin.

Co-Immunoprecipitation (Co-IP) of USP8 and PD-L1

This protocol is for determining the in-cell interaction between USP8 and PD-L1.

Materials:

-

Cell Lines: HEK293T cells

-

Plasmids: Expression vectors for Flag-tagged PD-L1 and HA-tagged USP8

-

Reagents: Transfection reagent, Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors), Protein A/G magnetic beads, elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).

-

Antibodies:

-

IP Antibody: Anti-Flag M2 affinity gel or anti-HA antibody

-

IB Antibodies: Rabbit anti-HA, Mouse anti-Flag, Rabbit anti-PD-L1, Mouse anti-USP8

-

Procedure:

-

Transfection: Co-transfect HEK293T cells with Flag-PD-L1 and HA-USP8 expression plasmids.

-

Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Flag or anti-HA antibody overnight at 4°C.

-

Add protein A/G beads and incubate for another 2-4 hours.

-

-

Washes: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer.

-

Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the input, unbound, and eluted fractions by Western blotting using antibodies against the tags (HA and Flag) or the endogenous proteins (PD-L1 and USP8).

In Vivo Murine Mammary Carcinoma Model

This protocol outlines a combination therapy study in a 4T1 syngeneic mouse model.

Materials:

-

Cell Line: 4T1 murine mammary carcinoma cells

-

Animals: 6-8 week old female BALB/c mice

-

Reagents: this compound, anti-mouse PD-L1 antibody (clone 10F.9G2 or similar), Paclitaxel, appropriate vehicles for administration.

Procedure:

-

Tumor Inoculation: Inject 5 x 10^5 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Treatment Administration:

-

This compound: Administer 1 mg/kg via intraperitoneal (IP) injection every other day.

-

Anti-PD-L1 Antibody: Administer 10 mg/kg via IP injection twice weekly.

-

Paclitaxel: Administer 6 mg/kg via IP injection once a week.

-

Control Groups: Administer respective vehicles.

-

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and lungs.

-

Tumor Analysis: Weigh tumors. A portion of the tumor can be processed for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells) or for immunohistochemistry.

-

Metastasis Analysis: Count metastatic nodules on the surface of the lungs.

-

Flow Cytometry for Intratumoral CD8+ T Cells

This protocol is for quantifying CD8+ T cells within the tumor.

Materials:

-

Reagents: Collagenase D, DNase I, Red Blood Cell Lysis Buffer, FACS buffer (PBS with 2% FBS).

-

Antibodies:

-

Anti-mouse CD45-PerCP/Cy5.5

-

Anti-mouse CD3-FITC

-

Anti-mouse CD8a-PE-Cy7

-

Viability dye (e.g., Zombie Violet)

-

Procedure:

-

Tumor Digestion: Mince the harvested tumor tissue and digest in a solution of Collagenase D and DNase I to obtain a single-cell suspension.

-

Cell Staining:

-

Wash the cells and stain with a viability dye.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Stain with a cocktail of fluorescently conjugated antibodies (CD45, CD3, CD8a).

-

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis:

-

Gate on single, live cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ population, gate on CD3+ T cells.

-

From the CD3+ population, quantify the percentage of CD8+ T cells.

-

Conclusion and Future Directions

This compound represents a promising pharmacological tool and a potential therapeutic agent for enhancing cancer immunotherapy. Its ability to stabilize PD-L1 while simultaneously promoting an inflamed tumor microenvironment through NF-κB activation provides a strong rationale for its use in combination with anti-PD-1/PD-L1 checkpoint inhibitors. The preclinical data demonstrating synergistic anti-tumor activity with immunotherapy and chemotherapy are encouraging.

Future research should focus on further elucidating the full spectrum of USP8's substrates and its role in regulating other aspects of the anti-tumor immune response. Investigating the efficacy of this compound in a broader range of cancer models, including those resistant to current immunotherapies, will be crucial. Furthermore, optimizing dosing and treatment schedules in combination therapies will be essential for translating these preclinical findings into clinical applications. The development of next-generation USP8 inhibitors with improved pharmacokinetic and pharmacodynamic properties may also be a valuable avenue for future drug development efforts. This technical guide provides a solid foundation for researchers to build upon as they explore the therapeutic potential of targeting the deubiquitinase USP8 in oncology.

References

- 1. thno.org [thno.org]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Emerging role of deubiquitination modifications of programmed death-ligand 1 in cancer immunotherapy [frontiersin.org]

- 6. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deubiquitination and Stabilization of PD-L1 by USP21 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual inhibition of BTLA and PD-1 can enhance therapeutic efficacy of paclitaxel on intraperitoneally disseminated tumors - PMC [pmc.ncbi.nlm.nih.gov]

Deubiquitinase-IN-2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deubiquitinating enzymes (DUBs) have emerged as a critical class of therapeutic targets in oncology, neurodegenerative disorders, and infectious diseases.[1][2] Their role in reversing protein ubiquitination makes them key regulators of cellular processes such as protein degradation, DNA repair, and signal transduction.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a novel, potent, and selective deubiquitinase inhibitor, Deubiquitinase-IN-2. This document details the methodologies employed in a representative high-throughput screening campaign, the subsequent structure-activity relationship (SAR) studies for lead optimization, a comprehensive chemical synthesis protocol, and the biochemical and cellular assays used to elucidate its mechanism of action and therapeutic potential. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding of this promising therapeutic candidate.

Introduction to Deubiquitinases as Drug Targets

The ubiquitin-proteasome system (UPS) is a principal mechanism for controlled protein degradation and is fundamental to cellular homeostasis.[5][6] The process of ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a dynamic and reversible process. Deubiquitinating enzymes (DUBs) are proteases that cleave ubiquitin from proteins, thereby regulating the stability and function of their substrates.[7] The human genome encodes approximately 100 DUBs, which are classified into seven families based on their catalytic domains.[2] Dysregulation of DUB activity has been implicated in the pathophysiology of numerous diseases, making them attractive targets for therapeutic intervention.[2][8]

Deubiquitinase-IN-2 is a novel small molecule inhibitor developed to selectively target a specific deubiquitinase implicated in oncogenic pathways. This guide will serve as a comprehensive resource for researchers interested in the discovery and development of DUB inhibitors.

Discovery of Deubiquitinase-IN-2

The discovery of Deubiquitinase-IN-2 was initiated through a high-throughput screening (HTS) campaign designed to identify compounds that inhibit the catalytic activity of the target deubiquitinase.

High-Throughput Screening (HTS)

A fluorogenic in vitro assay was employed for the HTS campaign, utilizing a small molecule library of over 25,000 compounds.[9][10] The assay is based on the cleavage of a fluorogenic substrate, Ubiquitin-Rhodamine110 (Ub-Rho110), by the target DUB.[11] Upon cleavage, the rhodamine 110 fluorophore is released, resulting in a quantifiable increase in fluorescence.

Experimental Protocol: High-Throughput Screening

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Purified recombinant target DUB diluted in assay buffer to a final concentration of 1 nM.

-

Substrate Solution: Ub-Rho110 diluted in assay buffer to a final concentration of 100 nM.

-

Compound Plates: Library compounds serially diluted in DMSO.

-

-

Assay Procedure (384-well format):

-

Dispense 50 nL of compound solution from the compound plates into the assay plates.

-

Add 10 µL of the enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Monitor the increase in fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over 60 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each compound relative to DMSO controls.

-

Identify "hits" as compounds exhibiting >50% inhibition at a concentration of 10 µM.

-

The HTS campaign identified a promising hit compound, designated "Hit-1," which served as the scaffold for further optimization.

Lead Optimization and Structure-Activity Relationship (SAR)

Following the identification of Hit-1, a focused medicinal chemistry effort was undertaken to improve its potency, selectivity, and drug-like properties. A systematic SAR study was conducted, synthesizing and evaluating a series of analogs.

Table 1: Structure-Activity Relationship of Deubiquitinase-IN-2 Analogs

| Compound | R1 Group | R2 Group | IC50 (nM) |

| Hit-1 | -H | -CH3 | 5,200 |

| Analog-1 | -Cl | -CH3 | 2,100 |

| Analog-2 | -F | -CH3 | 3,500 |

| Analog-3 | -H | -CF3 | 850 |

| Deubiquitinase-IN-2 | -Cl | -CF3 | 50 |

The SAR studies revealed that the introduction of a chlorine atom at the R1 position and a trifluoromethyl group at the R2 position resulted in a significant increase in inhibitory potency. This optimized compound was named Deubiquitinase-IN-2.

Synthesis of Deubiquitinase-IN-2

The chemical synthesis of Deubiquitinase-IN-2 is a multi-step process starting from commercially available materials. The following is a representative synthetic route.

Experimental Protocol: Synthesis of Deubiquitinase-IN-2

-

Step 1: Synthesis of Intermediate 1. A solution of 4-chloroaniline (1.0 eq) in dichloromethane (DCM) is cooled to 0°C. To this solution, trifluoroacetic anhydride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield Intermediate 1.

-

Step 2: Synthesis of Intermediate 2. Intermediate 1 (1.0 eq) and 2-bromobenzoic acid (1.1 eq) are dissolved in dimethylformamide (DMF). Potassium carbonate (2.0 eq) and copper(I) iodide (0.1 eq) are added, and the mixture is heated to 120°C for 24 hours under a nitrogen atmosphere. The reaction is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford Intermediate 2.

-

Step 3: Synthesis of Deubiquitinase-IN-2. To a solution of Intermediate 2 (1.0 eq) in tetrahydrofuran (THF) at -78°C is added n-butyllithium (2.2 eq) dropwise. The reaction is stirred for 1 hour at -78°C, followed by the addition of isobutyraldehyde (1.5 eq). The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by preparative HPLC to yield Deubiquitinase-IN-2 as a white solid.

Biochemical and Cellular Characterization

A series of in vitro and cell-based assays were performed to characterize the potency, selectivity, and cellular activity of Deubiquitinase-IN-2.

Biochemical Assays

Table 2: Biochemical Profile of Deubiquitinase-IN-2

| Assay | Method | Result |

| Potency (IC50) | Ub-AMC Assay | 50 nM |

| Selectivity | Panel of 50 DUBs | >100-fold selective |

| Mechanism of Inhibition | Enzyme Kinetics | Reversible, Competitive |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 120 nM |

Experimental Protocol: Ub-AMC IC50 Determination

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: 2 nM target DUB in assay buffer.

-

Substrate Solution: 200 nM Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) in assay buffer.

-

Inhibitor: Deubiquitinase-IN-2 serially diluted in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of inhibitor dilutions to a 384-well plate.

-

Add 10 µL of the enzyme solution and incubate for 30 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assays

Table 3: Cellular Activity of Deubiquitinase-IN-2

| Assay | Cell Line | Method | Result (EC50) |

| Target Engagement | HEK293T | NanoBRET™ | 0.5 µM |

| Cellular DUB Activity | HeLa | Flow Cytometry-based reporter | 1.2 µM |

| Cell Viability | A549 (Lung Cancer) | CellTiter-Glo® | 2.5 µM |

| Apoptosis Induction | A549 | Caspase-Glo® 3/7 Assay | 3.0 µM |

Experimental Protocol: Cellular Target Engagement (NanoBRET™)

-

Cell Preparation:

-

Co-transfect HEK293T cells with plasmids encoding the target DUB fused to NanoLuc® luciferase and a fluorescent tracer that binds to the DUB.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

-

Assay Procedure:

-

Treat the cells with serial dilutions of Deubiquitinase-IN-2 for 2 hours.

-

Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the inhibitor concentration to determine the EC50 of target engagement.

-

Signaling Pathway Analysis

To understand the downstream cellular effects of Deubiquitinase-IN-2, its impact on a key cancer-related signaling pathway was investigated. The target DUB is known to regulate the stability of a critical transcription factor in the NF-κB pathway.

References

- 1. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deubiquitinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging roles of deubiquitinases in cancer‐associated pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging roles of deubiquitinases in cancer-associated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering proteasomal deubiquitinating enzyme inhibitors for cancer therapy: lessons from rational design, nature and old drug reposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in small molecule inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. amsbio.com [amsbio.com]

DUB-IN-2: A Technical Guide to its Impact on Tumor Microenvironment Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key regulatory mechanism within this environment is the ubiquitin-proteasome system, which controls the stability and function of a vast array of proteins. Deubiquitinating enzymes (DUBs) are critical components of this system, acting to reverse ubiquitination and thereby rescue proteins from degradation. Their dysregulation is frequently implicated in various cancers.[1][2]

This technical guide focuses on DUB-IN-2, a potent and specific small-molecule inhibitor of Ubiquitin-Specific Peptidase 8 (USP8).[3] We will delve into the core mechanisms by which this compound, through its inhibition of USP8, modulates key signaling pathways within the tumor microenvironment, thereby influencing anti-tumor immunity and cancer cell survival. This document provides a comprehensive overview of the current understanding of this compound's effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound and the broader effects of USP8 inhibition on cancer cells.

| Compound | Target | IC50 | Cell Lines | Effect | Reference |

| This compound | USP8 | 0.28 µM | - | Potent inhibition | [3] |

| This compound | USP7 | >100 µM | - | No significant inhibition | [3] |

| This compound | - | 0.5-1.5 µM | HCT116 (colon), PC-3 (prostate) | Inhibition of cell viability | [3] |

| USP8 Inhibition Effect | Model System | Key Findings | Reference |

| PD-L1 Protein Abundance | H460, PC9 (human lung cancer cells) | Increased total and cell surface PD-L1 | [4] |

| NF-κB Signaling | H460 cells | Activation | [5] |

| MHC-I Expression | Murine tumor models | Increased expression | [5] |

| CD8+ T Cell Activation | Murine tumor models | Significant activation in combination with anti-PD-1/PD-L1 | [5] |

| TGF-β Signaling | Breast cancer cells | Antagonized TGF-β/SMAD signaling | [6] |

| TβRII Stability | Breast cancer cells | Reduced stability | [6] |

| Cell Migration and Invasion | Glioblastoma cells (LN229, T98G) | Inhibited migration and invasion | [7] |

| Apoptosis | Prostate cancer cells | Increased apoptosis | [8] |

Core Signaling Pathways Modulated by this compound (via USP8 Inhibition)

USP8 is a multifaceted deubiquitinase that regulates several critical signaling pathways implicated in cancer progression and immune evasion. By inhibiting USP8, this compound can reshape the tumor microenvironment.[5][9]

Regulation of PD-L1 and Immune Checkpoint Signaling

One of the most significant impacts of USP8 inhibition is the modulation of the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[4]

-

Mechanism: USP8 inhibition increases the K63-linked ubiquitination of PD-L1, which antagonizes its K48-linked ubiquitination and subsequent proteasomal degradation. This leads to an increase in PD-L1 protein abundance on the surface of cancer cells.[4][5]

While an increase in PD-L1 might seem counterintuitive for anti-cancer therapy, this effect is part of a broader "inflammation" of the tumor microenvironment, making it more susceptible to immunotherapy.[4] The combination of a USP8 inhibitor with an anti-PD-1/PD-L1 blockade has been shown to significantly activate infiltrated CD8+ T cells and suppress tumor growth.[5]

Caption: this compound inhibits USP8, leading to increased K63-linked ubiquitination and stabilization of PD-L1.

Activation of NF-κB Signaling

The NF-κB pathway is a central regulator of inflammation and immunity.[8]

-

Mechanism: USP8 inhibition has been shown to trigger the innate immune response and increase the expression of Major Histocompatibility Complex Class I (MHC-I) molecules, largely through the activation of NF-κB signaling.[5] This enhanced antigen presentation can lead to improved recognition and killing of tumor cells by cytotoxic T lymphocytes.

References

- 1. Deubiquitinating enzymes: potential regulators of the tumor microenvironment and implications for immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A review of deubiquitinases and thier roles in tumorigenesis and development [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of the ubiquitin-specific protease 8 effectively suppresses glioblastoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Knockdown of USP8 inhibits prostate cancer cell growth, proliferation, and metastasis and promotes docetaxel’s activity by suppressing the NF-kB signaling pathway [frontiersin.org]

- 9. bioengineer.org [bioengineer.org]

Investigating the Function of USP8 Using DUB-IN-2: An In-depth Technical Guide

Abstract

Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB), plays a critical role in a multitude of cellular processes, including protein trafficking, signal transduction, and cell cycle regulation. Its dysregulation has been implicated in the pathogenesis of various diseases, notably cancer. This technical guide provides a comprehensive overview of the function of USP8 and the utility of DUB-IN-2, a potent and selective USP8 inhibitor, as a chemical tool to investigate its biological roles. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visual representations of signaling pathways and experimental workflows to facilitate the study of USP8.

Introduction to USP8

USP8, also known as Ubiquitin Isopeptidase Y (UBPY), is a cysteine protease that removes ubiquitin moieties from target proteins, thereby rescuing them from degradation and modulating their activity and localization.[1] A key function of USP8 is its involvement in the endosomal sorting of transmembrane receptors, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] By deubiquitinating EGFR, USP8 prevents its lysosomal degradation, leading to its recycling to the plasma membrane and sustained downstream signaling.[2][3] This has significant implications in cancer, where EGFR signaling is often hyperactivated.[2] Beyond EGFR, USP8 has been shown to regulate other signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, and is involved in processes such as autophagy and the regulation of T-cell function.[4][5]

This compound: A Selective USP8 Inhibitor

This compound is a small molecule inhibitor of USP8. It exhibits high potency and selectivity for USP8 over other deubiquitinating enzymes, such as USP7.[6][7] This selectivity makes this compound an invaluable tool for specifically probing the functions of USP8 in cellular and in vivo models.

Quantitative Data on this compound Activity

The inhibitory effect of this compound on USP8 and its downstream cellular consequences have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line(s) | Reference(s) |

| IC50 (USP8) | 0.28 µM | In vitro | [7] |

| IC50 (USP7) | >100 µM | In vitro | [7] |

Table 1: In vitro inhibitory activity of this compound.

| Cell Line | IC50 (Cell Viability) | Cancer Type | Reference(s) |

| HCT116 | 0.5 - 1.5 µM | Colon Cancer | [7] |

| PC-3 | 0.5 - 1.5 µM | Prostate Cancer | [7] |

Table 2: Effect of this compound on cancer cell viability.

Signaling Pathways Regulated by USP8

USP8 is a critical regulator of multiple signaling pathways. Its inhibition by this compound provides a method to dissect its role in these complex networks.

EGFR Signaling Pathway

USP8 directly interacts with and deubiquitinates EGFR, preventing its degradation and promoting its recycling. This leads to prolonged activation of downstream pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

Caption: EGFR signaling pathway regulated by USP8.

TGF-β Signaling Pathway

USP8 can also deubiquitinate and stabilize the TGF-β receptor, thereby modulating downstream signaling through SMAD proteins, which can influence cell growth, differentiation, and apoptosis.

Caption: TGF-β signaling pathway regulated by USP8.

Experimental Workflow for Investigating USP8 using this compound

A systematic approach is crucial for elucidating the function of USP8 using this compound. The following workflow outlines the key experimental stages.

Caption: Experimental workflow for USP8 investigation.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the function of USP8 using this compound.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the direct inhibitory effect of this compound on USP8 enzymatic activity.

Materials:

-

Recombinant human USP8 protein

-

Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Add 50 µL of recombinant USP8 enzyme (final concentration ~10 nM) to each well.

-

Incubate at 37°C for 30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of Ubiquitin-AMC substrate (final concentration ~100 nM).

-

Measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) kinetically over 30-60 minutes or as an endpoint reading.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cultured cells.

Materials:

-

Cells of interest (e.g., HCT116, PC-3)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound or vehicle control for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8][9][10][11]

Immunoprecipitation (IP) for USP8-Substrate Interaction

This protocol is used to confirm the physical interaction between USP8 and its putative substrates (e.g., EGFR).

Materials:

-

Cell lysate from treated and untreated cells

-

Anti-USP8 antibody or anti-substrate antibody

-

Protein A/G magnetic beads or agarose beads

-

IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)

-

Wash buffer (e.g., IP lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Lyse cells in IP lysis buffer and quantify protein concentration.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate 500-1000 µg of pre-cleared lysate with 2-5 µg of the primary antibody overnight at 4°C with gentle rotation.

-

Add 20-30 µL of protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads and wash 3-5 times with wash buffer.

-

Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer for 5-10 minutes.

-

Analyze the eluate by Western blotting with antibodies against USP8 and the substrate.[12][13][14]

In Vivo Ubiquitination Assay

This assay assesses the ubiquitination status of a specific protein in cells.

Materials:

-

Cells co-transfected with plasmids for the substrate protein (e.g., HA-EGFR) and His-tagged ubiquitin (His-Ub)

-

This compound

-

Denaturing lysis buffer (e.g., 8 M urea, 0.1 M NaH2PO4, 0.01 M Tris-HCl, pH 8.0)

-

Ni-NTA agarose beads

-

Wash buffers with decreasing pH

-

Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Treat transfected cells with this compound or vehicle control, and MG132 (a proteasome inhibitor) for 4-6 hours before harvesting.

-

Lyse the cells in denaturing lysis buffer.

-

Incubate the lysate with Ni-NTA agarose beads for 2-4 hours at room temperature to pull down His-tagged ubiquitinated proteins.

-

Wash the beads sequentially with buffers of decreasing pH to remove non-specific binding.

-

Elute the ubiquitinated proteins by boiling the beads in 2x Laemmli sample buffer.

-

Analyze the eluate by Western blotting using an antibody against the substrate protein (e.g., anti-HA).[15][16]

Western Blotting

This technique is used to detect changes in the levels of total and phosphorylated proteins in response to this compound treatment.

Materials:

-

Cell lysates from treated and untreated cells

-

Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-USP8, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

ECL chemiluminescence substrate

Procedure:

-

Separate 20-40 µg of protein lysate on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[17][18][19][20]

Conclusion

This compound serves as a powerful pharmacological tool for the functional investigation of USP8. By employing the experimental strategies and detailed protocols outlined in this guide, researchers can effectively dissect the roles of USP8 in various signaling pathways and cellular processes. The quantitative data and visual aids provided herein are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of USP8 biology and its potential as a therapeutic target.

References

- 1. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP8 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP8 inhibition reshapes an inflamed tumor microenvironment that potentiates the immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The ubiquitin-specific protease USP8 directly deubiquitinates SQSTM1/p62 to suppress its autophagic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Ubiquitin-Specific Protease 8 Mutant Corticotrope Adenomas Present Unique Secretory and Molecular Features and Shed Light on the Role of Ubiquitylation on ACTH Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

DUB-IN-2: A Technical Guide to its Mechanism and Involvement in CD8+ T Cell Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deubiquitinating enzymes (DUBs) are critical regulators of protein fate and signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology and immunology. This document provides an in-depth technical overview of DUB-IN-2, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 8 (USP8). We will explore the biochemical profile of this compound, the molecular pathways through which its target, USP8, influences CD8+ T cell function, and the preclinical evidence supporting its potential in cancer immunotherapy. This guide includes detailed experimental protocols for in vitro and in vivo studies, quantitative data summaries, and signaling pathway diagrams to facilitate further research and development in this area.

This compound: Pharmacological Profile and Target Specificity

This compound is a small molecule compound identified as a potent inhibitor of the deubiquitinating enzyme USP8. Its selectivity is a key feature, demonstrating significantly less activity against other deubiquitinases, such as USP7.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary target USP8 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight its selectivity.

| Target DUB | IC50 Value | Reference |

| USP8 | 0.28 µM (280 nM) | [1][2] |

| USP7 | >100 µM | [1][2] |

The Role of USP8 in CD8+ T Cell Biology and Cancer Immunity

USP8 is a multifaceted deubiquitinase involved in various cellular processes, including endosomal sorting and signal transduction. Recent evidence has illuminated its critical role in T cell homeostasis and the tumor microenvironment, making it a strategic target for modulating anti-tumor immunity.

USP8 in T Cell Development and Homeostasis

USP8 is integral to normal T cell function. It has been identified as a component of the T cell receptor (TCR) signalosome, where it interacts with the adaptor protein Gads.[3][4][5] T cell-specific deletion of USP8 in mouse models has demonstrated its essential role in thymocyte maturation and the regulation of homeostasis, partly through its influence on the transcription factor Foxo1 and the subsequent expression of the IL-7 receptor alpha chain (IL-7Rα), which is crucial for T cell survival.[3][5][6]

USP8-Mediated Regulation of TGF-β Signaling and T Cell Exhaustion

A key mechanism by which USP8 influences cancer immunity is through its regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a potent immunosuppressive cytokine within the tumor microenvironment, known to drive CD8+ T cell dysfunction and exhaustion.

USP8 directly interacts with, deubiquitinates, and stabilizes the Type II TGF-β receptor (TβRII).[5][7] This action prevents the degradation of TβRII, leading to its increased expression on the surface of cancer cells. Elevated TβRII levels sensitize the cells to TGF-β, amplifying the downstream signaling cascade (e.g., SMAD activation) that promotes tumor progression and an immunosuppressive microenvironment.[7] Furthermore, tumor-derived extracellular vesicles can carry TβRII and contribute to the exhaustion of CD8+ T cells.[5][7]

By inhibiting USP8, this compound reduces the stability of TβRII, thereby dampening the TGF-β signaling pathway. This mechanism is proposed to alleviate the immunosuppressive pressure on CD8+ T cells, preventing their exhaustion and potentially restoring their anti-tumor effector functions.[5][7]

Preclinical In Vivo Efficacy of this compound

The therapeutic potential of inhibiting USP8 with this compound has been evaluated in a preclinical mouse model of breast cancer.

4T1 Murine Mammary Carcinoma Model

In a syngeneic 4T1 murine mammary carcinoma model, this compound was administered in combination with the chemotherapeutic agent paclitaxel and an anti-PD-L1 antibody.[1] This combination therapy demonstrated a significant anti-tumor effect.

| Treatment Group | Parameter | Outcome | Reference |

| This compound (1 mg/kg, i.p.) + Paclitaxel + anti-PD-L1 | Tumor Weight | Decreased | [1] |

| Tumor Size | Decreased | [1] | |

| Lung Metastasis | Decreased | [1] | |

| Intratumoral CD8+ T Cells | Increased | [1] |

These findings suggest that USP8 inhibition can enhance the efficacy of chemotherapy and immune checkpoint blockade, in part by increasing the infiltration of cytotoxic CD8+ T cells into the tumor.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound and its effects on CD8+ T cell activity.

Protocol 1: In Vitro USP8 Enzymatic Inhibition Assay

This protocol describes a fluorogenic assay to determine the IC50 of this compound against purified USP8 enzyme.

Materials:

-

Recombinant human USP8 protein

-

Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT

-

This compound (or other test inhibitors) dissolved in DMSO

-

96-well black, flat-bottom assay plates

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Prepare Reagents:

-

Thaw USP8 enzyme and Ub-AMC substrate on ice.

-

Prepare a 2X working solution of USP8 enzyme in Assay Buffer.

-

Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Setup:

-

Add 5 µL of each 10X inhibitor dilution to the appropriate wells of the 96-well plate. For positive (no inhibitor) and negative (no enzyme) controls, add 5 µL of Assay Buffer containing the same percentage of DMSO.

-

Add 20 µL of 1X Assay Buffer to the negative control wells.

-

Add 20 µL of the 2X USP8 enzyme solution to all wells except the negative controls.

-

Mix gently and pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Prepare a 2X working solution of Ub-AMC substrate in Assay Buffer.

-

Add 25 µL of the 2X Ub-AMC solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 50 µL.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (RFU) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the RFU vs. time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).

-

Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: In Vitro CD8+ T Cell Exhaustion Model

This protocol details a method for generating exhausted CD8+ T cells in vitro by chronic antigen stimulation.

Materials:

-

Spleen and lymph nodes from OT-I transgenic mice

-

CD8a+ T Cell Isolation Kit (e.g., magnetic bead-based)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol (R10 medium)

-

Recombinant mouse IL-2

-

SIINFEKL peptide (OVA 257-264)

-

T-cell depleted, irradiated splenocytes from C57BL/6 mice (as antigen-presenting cells, APCs)

-

Flow cytometry antibodies: anti-CD8, anti-PD-1, anti-TIM-3, anti-LAG-3

Procedure:

-

Isolate OT-I CD8+ T cells:

-

Prepare a single-cell suspension from the spleen and lymph nodes of an OT-I mouse.

-

Isolate naïve CD8+ T cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.

-

-

Primary Stimulation (Day 0):

-

Co-culture 1x10^6 OT-I CD8+ T cells with 2x10^6 T-cell depleted, irradiated splenocytes.

-

Add SIINFEKL peptide to a final concentration of 1 µg/mL.

-

Add IL-2 to a final concentration of 20 U/mL.

-

Culture in R10 medium at 37°C, 5% CO2.

-

-

Chronic Re-stimulation (Day 2, 4, 6...):

-

Every 48 hours, collect the T cells, count them, and re-plate them at a density of 1x10^6 cells/mL in fresh R10 medium.

-

For the "Exhausted" group: Add fresh APCs (2x10^6/mL), SIINFEKL peptide (1 µg/mL), and IL-2 (20 U/mL).

-

For the "Effector" control group: Re-plate in fresh R10 medium with IL-2 only, without peptide or APCs after the initial stimulation.

-

This compound or vehicle control can be added during the re-stimulation phases to assess its effect on the development of exhaustion.

-

-

Analysis (Day 7-8):

-

Harvest cells from both "Exhausted" and "Effector" groups.

-

Stain cells with fluorescently-labeled antibodies against CD8, PD-1, TIM-3, and LAG-3.

-

Analyze by flow cytometry to confirm the exhausted phenotype (high co-expression of inhibitory receptors) in the chronically stimulated group.

-

Functional assays (cytokine production, cytotoxicity) can be performed as described in Protocol 3.

-

References

- 1. Ubiquitin-specific protease 8 (USP8/UBPy): a prototypic multidomain deubiquitinating enzyme with pleiotropic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory interplay between deubiquitinating enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP8 promotes cancer progression and extracellular vesicle‐mediated CD8+ T cell exhaustion by deubiquitinating the TGF‐β receptor TβRII - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. USP8 promotes cancer progression and extracellular vesicle-mediated CD8+ T cell exhaustion by deubiquitinating the TGF-β receptor TβRII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. USP8 – Another DUB in the T cell club - PMC [pmc.ncbi.nlm.nih.gov]

DUB-IN-2: A Technical Guide to a Potent and Selective USP8 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core properties, structure, and mechanism of action of DUB-IN-2, a potent and selective small-molecule inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 8 (USP8). This guide includes key quantitative data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.

Core Properties and Structure

This compound, also known as (9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile, is a derivative of the 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile scaffold.[1] It was identified through chemical synthesis and evaluation of analogues based on a hit from a high-throughput screen for USP inhibitors.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Citation(s) |

| IUPAC Name | (9E)-9-ethoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | [1] |

| Synonyms | DUBs-IN-2, Deubiquitinase Inhibitor 2 | |

| Molecular Formula | C₁₅H₉N₅O | [1] |

| Molecular Weight | 275.26 g/mol | [1] |

| CAS Number | 924296-19-5 | |

| Appearance | Light yellow to yellow solid | [3] |

| Solubility | Soluble in DMSO (≥16.67 mg/mL) | [3] |

Chemical Structure